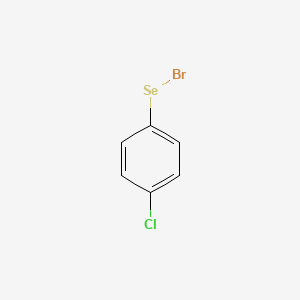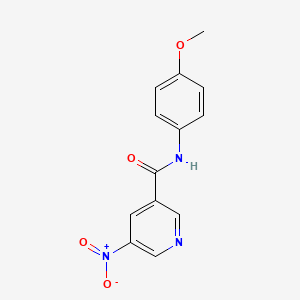![molecular formula C14H13NO2 B14594316 Cyclopent[e]-1,3-oxazin-4(5H)-one, 6,7-dihydro-2-(3-methylphenyl)- CAS No. 61387-13-1](/img/structure/B14594316.png)
Cyclopent[e]-1,3-oxazin-4(5H)-one, 6,7-dihydro-2-(3-methylphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopent[e]-1,3-oxazin-4(5H)-one, 6,7-dihydro-2-(3-methylphenyl)- is a heterocyclic compound that features a fused ring system combining a cyclopentane ring with an oxazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopent[e]-1,3-oxazin-4(5H)-one, 6,7-dihydro-2-(3-methylphenyl)- typically involves a cyclocondensation reaction. One effective method involves the reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as both the reagent and catalyst . This reaction is carried out under controlled conditions to ensure the formation of the desired heterocyclic compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
Cyclopent[e]-1,3-oxazin-4(5H)-one, 6,7-dihydro-2-(3-methylphenyl)- can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include sodium alkoxide solutions for cyclocondensation, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
科学的研究の応用
Cyclopent[e]-1,3-oxazin-4(5H)-one, 6,7-dihydro-2-(3-methylphenyl)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for investigating biological activity and potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs, particularly in areas like anti-inflammatory and anticancer therapies.
作用機序
The mechanism by which Cyclopent[e]-1,3-oxazin-4(5H)-one, 6,7-dihydro-2-(3-methylphenyl)- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to enzymes or receptors, altering their activity, and modulating biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: This compound shares a similar fused ring system and is used in corrosion inhibition.
5H-5-Methyl-6,7-dihydrocyclopentapyrazine: Another related compound with a similar structural motif, used in flavor and fragrance industries.
Uniqueness
Cyclopent[e]-1,3-oxazin-4(5H)-one, 6,7-dihydro-2-(3-methylphenyl)- is unique due to its specific combination of a cyclopentane ring fused with an oxazine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
特性
CAS番号 |
61387-13-1 |
|---|---|
分子式 |
C14H13NO2 |
分子量 |
227.26 g/mol |
IUPAC名 |
2-(3-methylphenyl)-6,7-dihydro-5H-cyclopenta[e][1,3]oxazin-4-one |
InChI |
InChI=1S/C14H13NO2/c1-9-4-2-5-10(8-9)14-15-13(16)11-6-3-7-12(11)17-14/h2,4-5,8H,3,6-7H2,1H3 |
InChIキー |
FXGSTHWZSRBTMK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C2=NC(=O)C3=C(O2)CCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Methoxy-4-{[1-(2,2,2-trifluoroethoxy)cyclopropyl]ethynyl}benzene](/img/structure/B14594247.png)

![6-[2-(Diethylamino)ethoxy]pyrazine-2-carboxamide](/img/structure/B14594249.png)
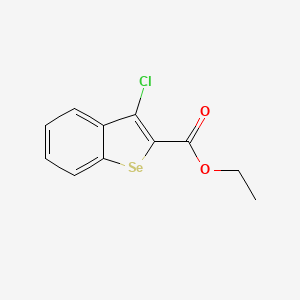
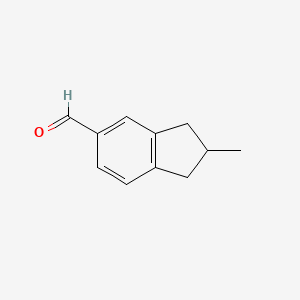
![N-{3-[Bis(carboxymethyl)amino]propyl}glycine](/img/structure/B14594269.png)
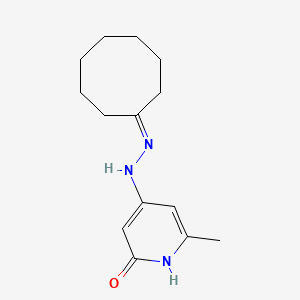
![6-Methoxy-4H-furo[3,2-B]indole-2-carbonyl chloride](/img/structure/B14594282.png)
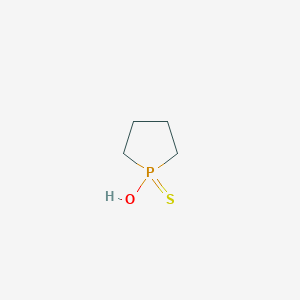
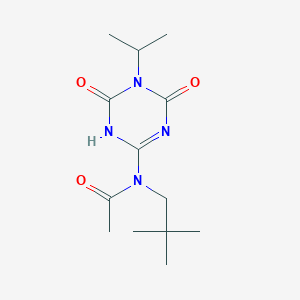
![7,7-Dimethoxy-5-methylbicyclo[2.2.1]hept-2-ene](/img/structure/B14594289.png)
